molecular formula C20H24N2O3 B2817191 2-{[1-(4-Methoxybenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine CAS No. 2380057-52-1

2-{[1-(4-Methoxybenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine

Cat. No.: B2817191
CAS No.: 2380057-52-1
M. Wt: 340.423
InChI Key: LIGVARQCGYPMDF-UHFFFAOYSA-N
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Description

2-{[1-(4-Methoxybenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine is a complex organic compound that features a piperidine ring, a methoxybenzoyl group, and a methylpyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-Methoxybenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-Methoxybenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

2-{[1-(4-Methoxybenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[1-(4-Methoxybenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine involves its interaction with specific molecular targets. The methoxybenzoyl group may interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-{[1-(4-Methoxybenzyl)piperidin-3-yl]methoxy}-6-methylpyridine: Similar structure but with a methoxybenzyl group instead of a methoxybenzoyl group.

    2-{[1-(4-Methoxyphenyl)piperidin-3-yl]methoxy}-6-methylpyridine: Similar structure but with a methoxyphenyl group.

Uniqueness

2-{[1-(4-Methoxybenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine is unique due to the presence of the methoxybenzoyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for exploring new therapeutic avenues and synthetic strategies .

Properties

IUPAC Name

(4-methoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-15-5-3-7-19(21-15)25-14-16-6-4-12-22(13-16)20(23)17-8-10-18(24-2)11-9-17/h3,5,7-11,16H,4,6,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGVARQCGYPMDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OCC2CCCN(C2)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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